azane;(2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound has garnered attention due to its unique structure and potential biological activities.
Azane: is an aliphatic compound with the chemical formula CHO. It features a conjugated diene system with two double bonds (2E,4E) and a methoxy group (–OCH) at the 11th carbon position.
Vorbereitungsmethoden
Synthetic Routes: Azane can be synthesized through various methods, including chemical synthesis and microbial production.
Chemical Synthesis: One approach involves the Wittig reaction between an aldehyde and a phosphonium ylide, followed by hydrolysis to obtain the desired compound.
Analyse Chemischer Reaktionen
Reactions: Azane may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation could involve potassium permanganate (KMnO), while reduction might use lithium aluminum hydride (LiAlH).
Major Products: The products formed from these reactions would vary based on the specific reaction type.
Wissenschaftliche Forschungsanwendungen
Chemistry: Azane’s unique structure makes it an interesting target for synthetic chemists exploring new reaction pathways.
Biology: Researchers investigate its potential as an antimicrobial agent, as seen with the related compound DDA.
Medicine: Although not extensively studied, azane’s properties may have implications for drug development.
Industry: Its industrial applications are still emerging, but its bioactivity warrants further exploration.
Wirkmechanismus
Targets: Azane likely interacts with cellular components, such as cell membranes and mitochondria.
Pathways: It may disrupt energy metabolism, antioxidant systems, and membrane stability in target organisms.
Vergleich Mit ähnlichen Verbindungen
Unique Features: Azane’s conjugated diene system and methoxy group distinguish it from other aliphatic compounds.
Similar Compounds: While azane is relatively rare, related compounds like DDA (2E,4E-decadienoic acid) have been studied for their antimicrobial properties.
Eigenschaften
CAS-Nummer |
53023-66-8 |
---|---|
Molekularformel |
C16H31NO3 |
Molekulargewicht |
285.42 g/mol |
IUPAC-Name |
azane;(2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid |
InChI |
InChI=1S/C16H28O3.H3N/c1-13(10-7-11-16(3,4)19-5)8-6-9-14(2)12-15(17)18;/h6,9,12-13H,7-8,10-11H2,1-5H3,(H,17,18);1H3/b9-6+,14-12+; |
InChI-Schlüssel |
KFZAVLNCYMLPJD-ORZLCKBQSA-N |
Isomerische SMILES |
CC(CCCC(C)(C)OC)C/C=C/C(=C/C(=O)O)/C.N |
Kanonische SMILES |
CC(CCCC(C)(C)OC)CC=CC(=CC(=O)O)C.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.